molecular formula C6H10O3 B13735919 3,7,9-Trioxabicyclo[3.3.1]nonane CAS No. 281-09-4

3,7,9-Trioxabicyclo[3.3.1]nonane

Cat. No.: B13735919
CAS No.: 281-09-4
M. Wt: 130.14 g/mol
InChI Key: XUKMUTXYTSHEJH-UHFFFAOYSA-N
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Description

3,7,9-Trioxabicyclo[331]nonane is a unique bicyclic compound characterized by its three oxygen atoms integrated within a nine-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7,9-Trioxabicyclo[3.3.1]nonane typically involves multicomponent reactions. One well-explored protocol is the double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method is favored due to its efficiency and the high yield of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, are likely applied to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,7,9-Trioxabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used to simplify the structure or remove oxygen atoms.

    Substitution: Commonly involves replacing one functional group with another, often using halogens or other reactive species.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents such as chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products: The products of these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

3,7,9-Trioxabicyclo[3.3.1]nonane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,7,9-Trioxabicyclo[3.3.1]nonane exerts its effects is primarily through its interaction with various molecular targets. The compound’s unique structure allows it to engage in specific binding interactions, influencing biological pathways and chemical reactions. Detailed studies on its molecular targets and pathways are ongoing, with a focus on its potential therapeutic applications.

Comparison with Similar Compounds

Uniqueness: 3,7,9-Trioxabicyclo[3.3.1]nonane is unique due to its three oxygen atoms, which confer distinct chemical reactivity and stability. This makes it particularly valuable in synthetic chemistry and potential medicinal applications.

Properties

CAS No.

281-09-4

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3,7,9-trioxabicyclo[3.3.1]nonane

InChI

InChI=1S/C6H10O3/c1-5-2-8-4-6(9-5)3-7-1/h5-6H,1-4H2

InChI Key

XUKMUTXYTSHEJH-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(O2)CO1

Origin of Product

United States

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